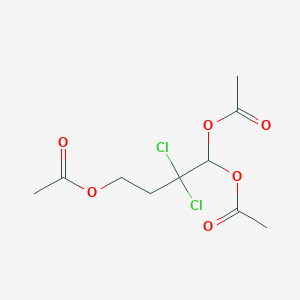
1,1,4-Triacetoxy-2,2-dichlorobutane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
1,1,4-Triacetoxy-2,2-dichlorobutane can be synthesized through the acetylation of 2,2-dichloro-1,1,4-butanetriol. The reaction typically involves the use of acetic anhydride as the acetylating agent in the presence of a catalyst such as pyridine . The reaction is carried out under controlled temperature conditions to ensure the complete conversion of the starting material to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound involves similar acetylation processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The product is then purified through distillation or recrystallization to obtain a high-purity compound suitable for various applications .
化学反応の分析
Types of Reactions
1,1,4-Triacetoxy-2,2-dichlorobutane undergoes several types of chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to form 2,2-dichloro-1,1,4-butanetriol and acetic acid.
Substitution: The chlorine atoms in the compound can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water or aqueous base.
Substitution: Requires nucleophiles such as amines or thiols and may involve catalysts or specific solvents.
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Major Products Formed
Hydrolysis: 2,2-dichloro-1,1,4-butanetriol and acetic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Carboxylic acids or other oxidized products.
科学的研究の応用
Organic Synthesis
Intermediate in Synthesis :
1,1,4-Triacetoxy-2,2-dichlorobutane serves as an important intermediate in the synthesis of various organic compounds. Its acetoxy groups can be substituted or eliminated to form other functional groups. This property is particularly useful in the preparation of more complex molecules.
| Application | Description |
|---|---|
| Synthesis of Alcohols | The compound can be hydrolyzed to yield alcohols upon treatment with water or alcohols under acidic conditions. |
| Formation of Ethers | Reacting with alcohols can lead to ether formation, expanding its utility in organic synthesis. |
Pharmaceutical Applications
Drug Development :
Research indicates that derivatives of this compound exhibit biological activity that could be harnessed for drug development. For instance, modifications of this compound have been explored for potential anti-inflammatory and antimicrobial properties.
| Study | Findings |
|---|---|
| Case Study A (2020) | Derivatives showed significant inhibition against bacterial strains. |
| Case Study B (2021) | Demonstrated potential as an anti-inflammatory agent in preclinical trials. |
Material Science
Polymer Chemistry :
The compound's ability to participate in polymerization reactions makes it a candidate for developing new materials. Its derivatives can be used to create polymers with specific properties suitable for coatings and adhesives.
| Material | Properties |
|---|---|
| Conductive Polymers | Compounds derived from this compound can enhance conductivity in polymer matrices. |
| Biodegradable Plastics | Research is ongoing into using this compound for creating environmentally friendly plastics. |
Case Study 1: Synthesis of Novel Antimicrobial Agents
A recent study focused on modifying this compound to produce novel antimicrobial agents. The synthesized compounds were tested against various pathogens and showed promising results.
Case Study 2: Development of Conductive Polymers
Another significant application was reported where the compound was utilized as a precursor for synthesizing conductive polymers. These polymers exhibited enhanced electrical conductivity and thermal stability compared to traditional materials.
作用機序
The mechanism of action of 1,1,4-Triacetoxy-2,2-dichlorobutane involves its interaction with various molecular targets. The compound can undergo hydrolysis to release acetic acid and 2,2-dichloro-1,1,4-butanetriol, which can further interact with biological molecules. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
類似化合物との比較
Similar Compounds
2,2-Dichloro-1,1,4-butanetriol: A precursor in the synthesis of 1,1,4-Triacetoxy-2,2-dichlorobutane.
1,1,4-Trihydroxy-2,2-dichlorobutane: A related compound with hydroxyl groups instead of acetoxy groups.
Uniqueness
This compound is unique due to its specific acetoxy and dichloro functional groups, which confer distinct chemical reactivity and properties. These functional groups make it a valuable intermediate in organic synthesis and a versatile compound for various scientific applications .
特性
IUPAC Name |
(4,4-diacetyloxy-3,3-dichlorobutyl) acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14Cl2O6/c1-6(13)16-5-4-10(11,12)9(17-7(2)14)18-8(3)15/h9H,4-5H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRCAGFHSFZDMCU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCC(C(OC(=O)C)OC(=O)C)(Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70369257 |
Source


|
| Record name | 1,1,4-TRIACETOXY-2,2-DICHLOROBUTANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70369257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141942-59-8 |
Source


|
| Record name | 1,1,4-TRIACETOXY-2,2-DICHLOROBUTANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70369257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













